molecular formula C15H21NO6 B6145396 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid CAS No. 110782-24-6

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid

Cat. No.: B6145396
CAS No.: 110782-24-6
M. Wt: 311.3
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Description

2-{[(tert-Butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid is a Boc-protected amino acid derivative featuring a 3,4-dimethoxyphenyl substituent. This compound is structurally characterized by:

  • Boc (tert-butoxycarbonyl) group: A widely used acid-labile protecting group for amines in peptide synthesis .
  • 3,4-Dimethoxyphenyl moiety: The electron-donating methoxy groups at the 3- and 4-positions enhance the aromatic ring’s electron density, influencing reactivity and solubility .
  • Acetic acid backbone: The carboxylic acid functionality enables conjugation or further derivatization in synthetic workflows.

Its primary applications include intermediate roles in pharmaceutical synthesis and peptide chemistry, leveraging the Boc group’s stability under basic conditions .

Properties

CAS No.

110782-24-6

Molecular Formula

C15H21NO6

Molecular Weight

311.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions. This process generates a free amine, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Protecting Group Key Properties/Applications
Target Compound* C15H21NO6† ~335.34† 3,4-Dimethoxyphenyl Boc Enhanced electron density; peptide synthesis
2-[(Boc-amino)]-2-(4-methoxyphenyl)acetic acid C14H19NO5‡ 281.31‡ 4-Methoxyphenyl Boc Lower solubility; intermediate in drug synthesis
2-[(Boc-amino)]-2-(3-iodophenyl)acetic acid C13H16INO4 377.18 3-Iodophenyl Boc Heavy atom derivative; potential radiolabeling
2-[(Boc-amino)]-2-(3-thiophenyl)acetic acid C11H15NO4S 265.31 3-Thiophenyl Boc Electron-deficient ring; organometallic applications
2-[(Fmoc-amino)]-2-(3,4-dimethoxyphenyl)acetic acid C25H25NO6 435.47 3,4-Dimethoxyphenyl Fmoc Base-labile protection; solid-phase peptide synthesis

*Target compound: 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid. †Inferred from structural analogs in . ‡Calculated based on .

Key Comparative Insights

(1) Substituent Effects

  • 3,4-Dimethoxyphenyl vs. Mono-Substituted Phenyl: The target’s dual methoxy groups increase electron density and steric bulk compared to 4-methoxyphenyl () or 3-iodophenyl () analogs. This enhances solubility in polar solvents and may improve binding affinity in biological targets .
  • Thiophene vs. Phenyl : The 3-thiophenyl analog () replaces the phenyl ring with a sulfur-containing heterocycle, reducing electron density and altering metabolic stability .

(2) Protecting Group Dynamics

  • Boc vs. Fmoc : The Boc group (acid-labile) offers complementary stability to the Fmoc group (base-labile) in orthogonal protection strategies. For example, the Fmoc analog () is preferred in solid-phase peptide synthesis under basic conditions .

Research Findings and Trends

  • Synthetic Utility : The Boc-protected 3,4-dimethoxyphenyl derivative is frequently employed in peptide elongation, as the Boc group withstands basic conditions during Fmoc-based syntheses .
  • Stability Concerns : The Boc group’s susceptibility to acidic cleavage limits its use in prolonged acidic environments, whereas the Fmoc analog () mitigates this issue .

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